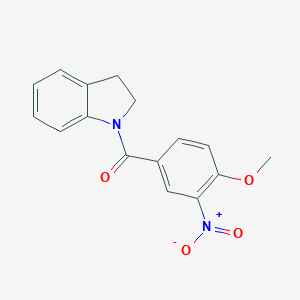
2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone is a complex organic compound that features both an indole and a methoxy-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone typically involves the reaction of 2,3-dihydroindole with 4-methoxy-3-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the interactions of indole derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The nitro and methoxy groups can further enhance binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine
- 2-Cyclohexyl-1-(2,3-dihydro-indol-1-yl)-ethanone
- 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid
Uniqueness: 2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone is unique due to the presence of both an indole ring and a methoxy-nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H14N2O4 |
|---|---|
Peso molecular |
298.29g/mol |
Nombre IUPAC |
2,3-dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone |
InChI |
InChI=1S/C16H14N2O4/c1-22-15-7-6-12(10-14(15)18(20)21)16(19)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3 |
Clave InChI |
RGITUFQBAHDVIG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[Bis(4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B447439.png)
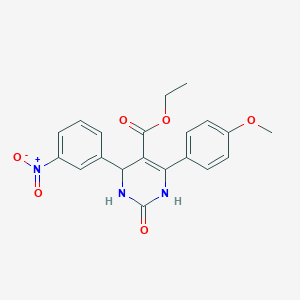
![7-bromo-1-(4-methoxybenzoyl)-2-(3-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447445.png)
![N-(7-{3-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)acetamide](/img/structure/B447447.png)
![Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447448.png)
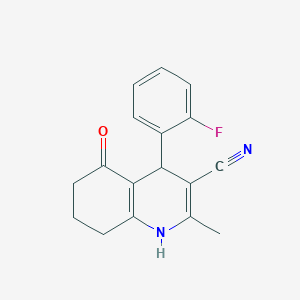
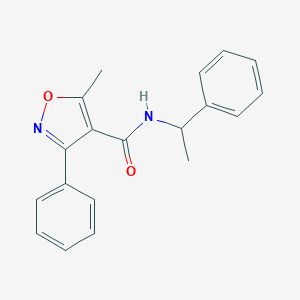
![5-Amino-7-(3-methoxyphenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447453.png)
![methyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B447454.png)
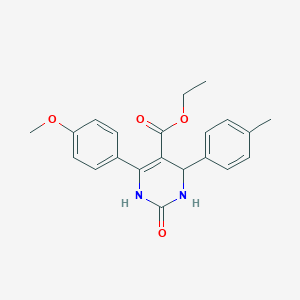
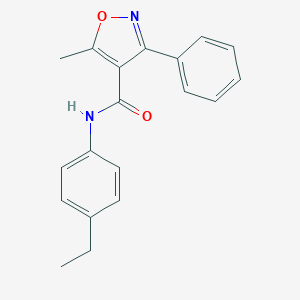
![2-amino-6'-chloro-7,7-dimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447458.png)
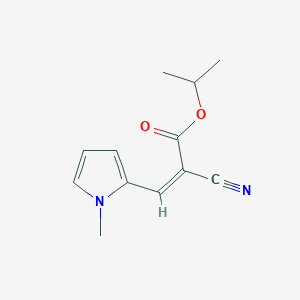
![4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B447460.png)
